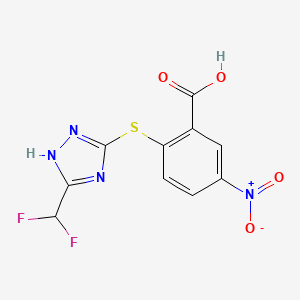
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid is a compound of significant interest in the field of chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the triazole ring in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluoromethyl group via a difluoromethylation reaction. The final step involves the thiolation of the triazole ring and the nitration of the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amino derivatives.
Applications De Recherche Scientifique
2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the triazole ring play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting the associated biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
- 2-((5-(Methyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
- 2-((5-(Ethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid
Uniqueness
The presence of the difluoromethyl group in 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H6F2N4O4S |
|---|---|
Poids moléculaire |
316.24 g/mol |
Nom IUPAC |
2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C10H6F2N4O4S/c11-7(12)8-13-10(15-14-8)21-6-2-1-4(16(19)20)3-5(6)9(17)18/h1-3,7H,(H,17,18)(H,13,14,15) |
Clé InChI |
KQVFKNLKJFUJQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


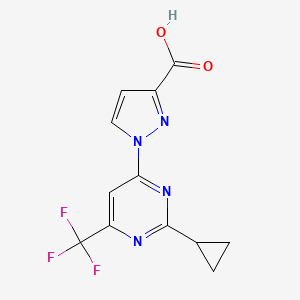





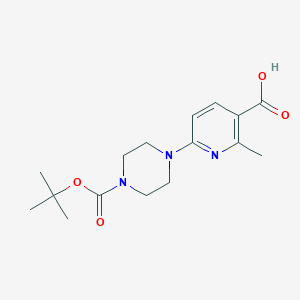
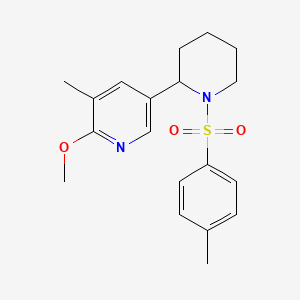
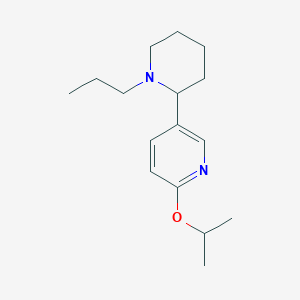

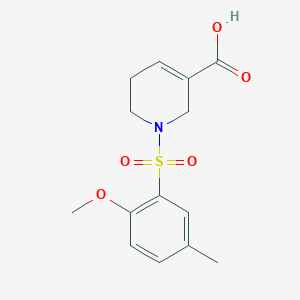

![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)

